molecular formula C25H22F3NO4 B3983429 4-(3,4-Dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

4-(3,4-Dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B3983429
M. Wt: 457.4 g/mol
InChI Key: IUEMEGMNHRAWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a β-lactam (azetidin-2-one) derivative featuring three distinct substituents:

  • Position 1: A 3-(trifluoromethyl)phenyl group attached to the nitrogen atom.
  • Position 3: A 2-methylphenoxy group.
  • Position 4: A 3,4-dimethoxyphenyl group.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and methylphenoxy substituents contribute to electronic and steric effects.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO4/c1-15-7-4-5-10-19(15)33-23-22(16-11-12-20(31-2)21(13-16)32-3)29(24(23)30)18-9-6-8-17(14-18)25(26,27)28/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEMEGMNHRAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Azetidin-2-one Derivatives

Substituent Variations on the Azetidinone Ring

1-(4-Fluorobenzyl) Analogs

The compound 4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)-2-azetidinone () replaces the 3-(trifluoromethyl)phenyl group with a 4-fluorobenzyl moiety. Key differences:

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing (-I effect), whereas the benzyl group is less polar.
  • Steric Bulk : The benzyl group introduces greater steric hindrance compared to the aryl-substituted trifluoromethylphenyl group.
  • Synthetic Yield : Similar analogs (e.g., ) report yields of 85–88%, suggesting comparable synthetic feasibility .
3,3-Dimethyl Substituted Analogs

Compounds like 4-(4-fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one () feature a dimethylated β-lactam ring. Differences include:

  • Biological Activity : Dimethyl substitution is often used to enhance metabolic stability, as seen in kinase inhibitors .
Electron-Withdrawing Substituents

The compound 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one () contains nitro and chloro groups. Comparisons:

  • Polarity : Nitro and chloro groups increase polarity, reducing membrane permeability compared to methoxy and trifluoromethyl groups.
  • Stability : Electron-withdrawing groups may destabilize the β-lactam ring, increasing hydrolysis susceptibility .

Structural Analog Tables

Table 1: Key Azetidin-2-one Derivatives and Properties
Compound Name Substituents (Positions 1, 3, 4) Molecular Weight Key Features Reference
Target Compound 3-(trifluoromethyl)phenyl, 2-methylphenoxy, 3,4-dimethoxyphenyl ~463.4 g/mol High lipophilicity, metabolic stability
1-(4-Fluorobenzyl) analog 4-fluorobenzyl, 2-methylphenoxy, 3,4-dimethoxyphenyl ~451.4 g/mol Moderate polarity, steric bulk
3,3-Dimethyl analog 3-(methylsulfonyl)phenyl, 3,3-dimethyl, 4-fluorophenyl ~414.4 g/mol Reduced ring strain, kinase inhibition potential
Nitrophenyl analog 3-nitrophenyl, 2,4-dichlorophenoxy, 4-methoxyphenyl ~488.8 g/mol High polarity, instability in acidic conditions
Table 2: Spectroscopic Data Comparison
Compound ESI-MS (m/z) Melting Point (°C) Yield (%)
Target Compound Not reported Not reported ~85–88 (estimated)
analogs (e.g., 11d) 534.1 [M+H]+ Not reported 85.3
(3a) Not applicable 188–189 88

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)-3-(2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.